molecular formula C21H21N5O B2872956 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide CAS No. 1203350-50-8

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide

Cat. No.: B2872956
CAS No.: 1203350-50-8
M. Wt: 359.433
InChI Key: GPYIJSZNFKAKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide is a chemical compound for research use. It features a pyridazine core structure, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. Scientific literature indicates that compounds based on a 6-(piperidin-1-yl)pyridazine core can exhibit potent antagonistic activity against muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors . One highly related analog, a 3-(4-arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine, was identified as a novel, CNS-penetrant pan-muscarinic antagonist, demonstrating that this chemotype can bind to the orthosteric site of mAChRs without the prototypical basic amine moiety . This suggests that N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide and its analogs are valuable tools for neuroscience research, particularly for investigating the function of mAChR subtypes in the central nervous system. The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c27-21(19-6-2-3-13-22-19)23-17-9-7-16(8-10-17)18-11-12-20(25-24-18)26-14-4-1-5-15-26/h2-3,6-13H,1,4-5,14-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYIJSZNFKAKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Pyridazine Intermediate: This step involves the reaction of piperidine with a suitable pyridazine precursor under controlled conditions to form the piperidinyl pyridazine intermediate.

    Coupling with Phenyl Picolinamide: The intermediate is then coupled with a phenyl picolinamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)picolinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle : The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with pyridine-based analogs. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to pyridine.
  • Steric Profile : Bulky groups like pivalamide (tert-butyl) in catalog compounds reduce conformational flexibility, whereas the piperidine-pyridazine linkage in the target compound balances rigidity and rotational freedom.

Physicochemical and Pharmacokinetic Implications

Solubility and Polarity

  • The piperidine group in the target compound increases basicity (pKa ~8–9), favoring protonation under physiological conditions and enhancing water solubility.
  • Methoxy-containing derivatives (e.g., N,N-Diisopropyl-4-methoxypicolinamide ) have moderate polarity but lack ionizable groups, reducing solubility at neutral pH.

Metabolic Stability

  • Piperidine rings are common in pharmaceuticals due to resistance to oxidative metabolism. This contrasts with tert-butyl groups (e.g., in pivalamide derivatives ), which are susceptible to CYP450-mediated oxidation.
  • Halogenated pyridines (e.g., 4-Chloro-N-phenylpicolinamide ) may undergo dehalogenation, leading to reactive intermediates.

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